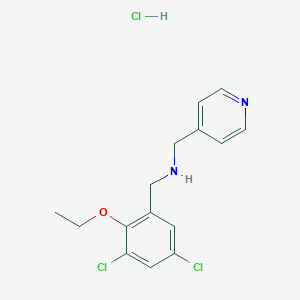![molecular formula C18H25N3O B5548715 2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)
2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives, including 3-piperazinyl quinolinone compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. They have been explored for potential therapeutic applications, including as mixed dopamine D2/D4 receptor antagonists, which indicates their potential in treating neurological disorders (Zhao et al., 2000).
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategic functionalization to enhance their biological activity. For example, the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives showcases the methodological diversity in accessing quinoline frameworks with varied substituents for biological testing (Tominaga et al., 1984).
Molecular Structure Analysis
Molecular structure elucidation is crucial for understanding the activity of quinoline derivatives. Advanced techniques such as X-ray diffraction studies have been utilized to determine the crystal structure of quinoline compounds, providing insight into their molecular conformations (Desai et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that are essential for their functional diversification. The reactivity of these compounds towards nucleophilic substitution or condensation reactions contributes to the synthesis of novel derivatives with potential biological activities (Patel & Vohra, 2006).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Norfloxacin , a fluorinated piperazinyl-substituted congener of nalidixic acid, shows enhanced antibacterial activity against Gram-negative pathogens and some Gram-positive organisms compared to nalidixic acid. It has been effective in treating urinary tract infections, bacterial gastroenteritis, and gonorrhea due to penicillin-resistant N. gonorrhoeae (Holmes et al., 2012).
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, offering a promising approach for corrosion prevention in various industries (Verma et al., 2020).
Anti-Mycobacterial Activity
Piperazine and its analogues have been noted for their potent anti-mycobacterial properties, showing activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing new anti-tuberculosis medications (Girase et al., 2020).
Metabolic Cytoprotection
Trimetazidine (TMZ) , a piperazine derivative, is employed for angina pectoris treatment, exerting its anti-ischemic effect through metabolic cytoprotection rather than affecting hemodynamics or myocardial oxygen consumption. Its action involves influencing myocardial energetic metabolism and reducing fatty acid utilization (Cargnoni et al., 1999).
Propiedades
IUPAC Name |
2,7,8-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12-5-6-15-17(13(12)2)19-14(3)16(18(15)22)11-21-9-7-20(4)8-10-21/h5-6H,7-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAWBJIQMWDYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)
![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)
![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)
![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)


